7-(2,5-DIMETHOXYPHENYL)-4-PHENYL-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE
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Overview
Description
7-(2,5-DIMETHOXYPHENYL)-4-PHENYL-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE is a useful research compound. Its molecular formula is C23H23NO4 and its molecular weight is 377.4 g/mol. The purity is usually 95%.
The exact mass of the compound 7-(2,5-dimethoxyphenyl)-4-phenyl-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione is 377.16270821 g/mol and the complexity rating of the compound is 637. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Chemical Synthesis and Structural Analysis
Research has explored the synthesis, chemical structure, and potential applications of compounds related to 7-(2,5-dimethoxyphenyl)-4-phenyl-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione. These studies include the design and synthesis of novel anticancer agents that induce apoptosis and cell cycle arrest, manipulation of the Lowest Unoccupied Molecular Orbital (LUMO) distribution in quinoxaline-containing architectures for electronic materials, and the structural analysis of related compounds through Density Functional Theory (DFT) and crystal structure analysis.
- Design and synthesis of novel anticancer agents based on the quinoline scaffold have shown potent cytotoxicity against various tumor cell lines, suggesting the potential of quinoline derivatives in cancer therapy (Chen et al., 2013).
- Quinoxaline-containing compounds have been designed and synthesized for their application in electronic materials, specifically as electron transport layers in organic light-emitting diodes (OLEDs), demonstrating the adaptability of quinoline derivatives in electronic device fabrication (Yin et al., 2016).
- DFT and Time-Dependent DFT (TD-DFT) calculations have provided insights into the molecular structure, spectroscopic characterization, and electronic properties of 4-(4-chlorophenyl)-2-oxo-1,2,5,6-tetrahydrobenzo[h]quinoline-3-carbonitrile dyes, highlighting the importance of theoretical studies in understanding the chemical behavior of quinoline derivatives (Wazzan et al., 2016).
Biological Activity and Material Science Applications
Studies have also focused on the biological activities of quinoline derivatives and their applications in material science. These include the synthesis of compounds with potential anticancer activity, the development of materials with specific electronic properties, and the investigation of the structural and electronic characteristics of quinoline-based compounds for various applications.
The synthesis and evaluation of molecular conformation and crystal packing of substituted 4-phenylquinolines provide insights into the molecular interactions and stability of these compounds, which is crucial for their potential applications in material science and pharmacology (Sarveswari et al., 2012).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
7-(2,5-dimethoxyphenyl)-4-phenyl-1,3,4,6,7,8-hexahydroquinoline-2,5-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO4/c1-27-16-8-9-21(28-2)17(12-16)15-10-19-23(20(25)11-15)18(13-22(26)24-19)14-6-4-3-5-7-14/h3-9,12,15,18H,10-11,13H2,1-2H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUUVYWIQEFFOFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2CC3=C(C(CC(=O)N3)C4=CC=CC=C4)C(=O)C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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